molecular formula C19H17ClN2O B14176518 3-(3-Benzyl-1,3-oxazolidin-5-yl)-2-chloroquinoline CAS No. 927199-35-7

3-(3-Benzyl-1,3-oxazolidin-5-yl)-2-chloroquinoline

Cat. No.: B14176518
CAS No.: 927199-35-7
M. Wt: 324.8 g/mol
InChI Key: QGZLEPCEAICWON-UHFFFAOYSA-N
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Description

3-(3-Benzyl-1,3-oxazolidin-5-yl)-2-chloroquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzyl-1,3-oxazolidin-5-yl)-2-chloroquinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Formation of the Oxazolidin Ring: The oxazolidin ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzyl-1,3-oxazolidin-5-yl)-2-chloroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(3-Benzyl-1,3-oxazolidin-5-yl)-2-chloroquinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Oxazolidinones: A class of antibiotics that share the oxazolidin ring structure.

Uniqueness

3-(3-Benzyl-1,3-oxazolidin-5-yl)-2-chloroquinoline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

CAS No.

927199-35-7

Molecular Formula

C19H17ClN2O

Molecular Weight

324.8 g/mol

IUPAC Name

3-benzyl-5-(2-chloroquinolin-3-yl)-1,3-oxazolidine

InChI

InChI=1S/C19H17ClN2O/c20-19-16(10-15-8-4-5-9-17(15)21-19)18-12-22(13-23-18)11-14-6-2-1-3-7-14/h1-10,18H,11-13H2

InChI Key

QGZLEPCEAICWON-UHFFFAOYSA-N

Canonical SMILES

C1C(OCN1CC2=CC=CC=C2)C3=CC4=CC=CC=C4N=C3Cl

Origin of Product

United States

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